3-Bromo-5-chloro-2-methoxy-4-methylpyridine

Descripción general

Descripción

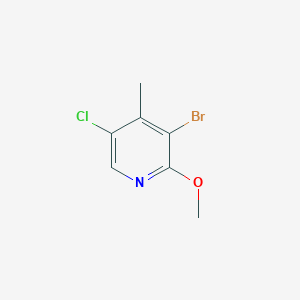

3-Bromo-5-chloro-2-methoxy-4-methylpyridine is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination and chlorination of 2-methoxy-4-methylpyridine. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-5-chloro-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or amino derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development

3-Bromo-5-chloro-2-methoxy-4-methylpyridine serves as an important building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting diseases such as cancer and infections. For instance, derivatives of this compound have shown potential as anti-inflammatory and antimicrobial agents .

Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. A study found that certain synthesized derivatives displayed enhanced efficacy compared to existing antibiotics, suggesting their potential for treating resistant bacterial strains .

Agricultural Chemicals

2. Agrochemical Formulations

The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in enhancing crop protection and yield has been documented in several studies.

Case Study: Herbicide Development

In agricultural research, formulations containing this compound have been tested for their herbicidal properties. A field trial indicated that crops treated with these formulations showed improved resistance to common weeds, resulting in higher yields compared to untreated plots .

Material Science

3. Specialty Polymers and Resins

In materials science, this compound is employed in the production of specialty polymers and resins. Its unique electronic properties contribute to the development of materials with enhanced thermal and mechanical characteristics.

Data Table: Material Properties Comparison

| Property | Conventional Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Improved |

| Chemical Resistance | Moderate | High |

Research Reagents

4. Organic Synthesis

As a reagent in organic synthesis, this compound facilitates the creation of complex molecules for various research applications. It is particularly useful in synthesizing other pyridine derivatives.

Analytical Chemistry

5. Standard Reference Material

This compound is employed as a standard in analytical chemistry methods, aiding in the detection and quantification of related compounds in environmental and biological samples.

Case Study: Environmental Analysis

In environmental studies, this compound was used as a reference standard to assess contamination levels of similar compounds in water samples. The results provided critical data on pollution sources and helped inform regulatory measures .

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the derivative or formulation used .

Comparación Con Compuestos Similares

- 3-Bromo-2-methoxy-4-methylpyridine

- 5-Chloro-2-methoxy-4-methylpyridine

- 3-Bromo-5-chloro-4-methylpyridine

Comparison: Compared to its analogs, 3-Bromo-5-chloro-2-methoxy-4-methylpyridine is unique due to the specific combination of substituents on the pyridine ringFor instance, the presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

3-Bromo-5-chloro-2-methoxy-4-methylpyridine (C₇H₇BrClNO) is a heterocyclic aromatic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Bromine atom at the 3-position

- Chlorine atom at the 5-position

- Methoxy group (-OCH₃) at the 2-position

- Methyl group (-CH₃) at the 4-position

The molecular weight of this compound is approximately 236.49 g/mol . Its unique structure contributes to its reactivity and biological properties, making it a valuable intermediate in organic synthesis and drug development.

Synthesis

The synthesis of this compound can be achieved through various methods, including halogenation and nucleophilic substitution reactions. The following table summarizes some synthetic pathways:

| Method | Reagents Used | Yield (%) |

|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | Up to 96% |

| Alkaline Hydrolysis | Alkaline conditions with methanol | Varies |

| Nucleophilic Substitution | Methoxide anion in THF | High selectivity |

These synthetic routes highlight the compound's versatility as an intermediate in organic chemistry, particularly in drug discovery .

Antimicrobial Properties

Research has demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial activity. In vitro studies have shown that related compounds can inhibit bacterial growth effectively. For instance, some derivatives have demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 mg/mL against XDR-S. Typhi, indicating strong antibacterial potential .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

- Alkaline Phosphatase (ALP) : Compounds structurally similar to this compound have shown IC values as low as 1.469 µM , indicating potent inhibition .

The mechanism of action involves competitive inhibition, which suggests potential therapeutic applications in conditions where ALP modulation is beneficial.

Study on Antiproliferative Effects

A study investigated the antiproliferative effects of various pyridine derivatives, including those related to this compound. The findings indicated that certain derivatives exhibited significant inhibitory effects on cancer cell lines, with IC values comparable to established anticancer agents .

Docking Studies

Molecular docking studies have been performed to understand the interaction of this compound with target proteins. These studies suggest favorable binding modes that could enhance its efficacy as a therapeutic agent .

Propiedades

IUPAC Name |

3-bromo-5-chloro-2-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-4-5(9)3-10-7(11-2)6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWBHPSHBRYYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630888 | |

| Record name | 3-Bromo-5-chloro-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851607-30-2 | |

| Record name | 3-Bromo-5-chloro-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.